molecular formula C10H9N3O2 B1587456 methyl 6-(1H-pyrazol-1-yl)nicotinate CAS No. 321533-62-4

methyl 6-(1H-pyrazol-1-yl)nicotinate

Cat. No. B1587456
M. Wt: 203.2 g/mol
InChI Key: ZNCLEEDBRQOXRG-UHFFFAOYSA-N
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Description

“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .


Synthesis Analysis

The synthesis of “Methyl 6-(1H-pyrazol-1-yl)nicotinate” involves the reaction of pyrazole with sodium hydride in dimethyl sulfoxide at 0 - 20℃ for 1 hour. This is followed by the addition of Methyl 6-chloronicotinate to the reaction mixture and agitation for 6 hours .


Molecular Structure Analysis

The InChI code for “Methyl 6-(1H-pyrazol-1-yl)nicotinate” is 1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3 . The InChI Key is ZNCLEEDBRQOXRG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a solid at room temperature . The compound is soluble, with a solubility of 1.69 mg/ml or 0.0083 mol/l .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are frequently used .
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .
  • Synthesis of Bioactive Chemicals

    • Pyrazole, which is a part of “methyl 6-(1H-pyrazol-1-yl)nicotinate”, is often used as a scaffold in the synthesis of bioactive chemicals .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Growth Inhibition in PC-3 Cells

    • A compound with a pyrazole core showed improved growth inhibition in PC-3 cells .
  • Chemical Synthesis

    • “Methyl 6-(1H-pyrazol-1-yl)nicotinate” is a chemical compound that can be used in various chemical syntheses .
  • Pharmacological Research

    • Pyrazole derivatives, which include “methyl 6-(1H-pyrazol-1-yl)nicotinate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Safety And Hazards

“Methyl 6-(1H-pyrazol-1-yl)nicotinate” is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

Future Directions

“Methyl 6-(1H-pyrazol-1-yl)nicotinate” could potentially be used in the research of Metal-organic Frameworks (MOFs) Linkers .

properties

IUPAC Name

methyl 6-pyrazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCLEEDBRQOXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395801
Record name methyl 6-(1H-pyrazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(1H-pyrazol-1-yl)nicotinate

CAS RN

321533-62-4
Record name methyl 6-(1H-pyrazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of pyrrole (0.356 g, 5.23 mmol) in DMF (20 ml) was added sodium hydride (60% in oil, 0.233 g, 5.81 mmol). After stirring for 5 hrs., methyl 6-chloronicotinate (1.00 g, 5.81 mmol) was added, and the mixture was further stirred for 27 hrs. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried (over anhydrous MgSO4). After concentration under reduced pressure, the precipitated solid was collected by filtration and washed with hexane to give the title compound (0.683 g, 64%) as a colorless powder.
Quantity
0.356 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.233 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
64%

Synthesis routes and methods II

Procedure details

To a solution of pyrazole (19.4 g, 0.28 mol) in 100 mL anhydrous DMSO, which was at a temperature of 0° C., was added NaH (7.5 g, 0.3 mol) gradually over a period of 30 min. The resulting reaction mixture was allowed to warm to room temperature, at which the mixture continued to agitate for an additional 30 min. Methyl 6-chloronicotinate (35 g, 0.2 mol) was added to the stirring reaction mixture and agitated vigorously for a period of 6 hr. The reaction mixture was subsequently cooled to a temperature of about 0° C. and poured into a saturated aqueous, 0° C. NH4Cl solution. The resulting precipitate was filtered, washed with water, and dried to give a compound of formula (XI-a) (38.3 g, 93% yield) as an off-white solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HG Bonacorso, GR Paim, LMF Porte… - Journal of …, 2014 - Wiley Online Library
This paper describes an efficient approach for the synthesis of a new series of 6‐[3‐alkyl(aryl/heteroaryl)‐5‐trifluoromethyl‐1H‐pyrazol‐1‐yl]nicotinic acids (where alkyl = CH 3 ; aryl = …
Number of citations: 5 onlinelibrary.wiley.com

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